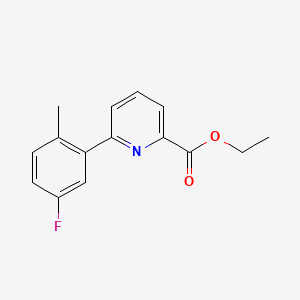

Ethyl 6-(5-fluoro-2-methylphenyl)picolinate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO2/c1-3-19-15(18)14-6-4-5-13(17-14)12-9-11(16)8-7-10(12)2/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMDBXWPCQSFDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=C(C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716702 | |

| Record name | Ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330750-37-2 | |

| Record name | Ethyl 6-(5-fluoro-2-methylphenyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate typically involves the esterification of 6-(5-fluoro-2-methylphenyl)picolinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-(5-fluoro-2-methylphenyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of picolinates, including ethyl 6-(5-fluoro-2-methylphenyl)picolinate, exhibit significant anticancer properties. Research has shown that compounds within this class can inhibit the activity of Provirus Integration of Maloney Kinase (PIM kinase), which is associated with various cancers such as lymphomas and solid tumors. The inhibition of PIM kinase activity can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment ( ).

1.2 Mechanism of Action

The mechanism by which this compound exerts its effects involves modulation of cell cycle regulators and apoptosis pathways. For instance, compounds that inhibit PIM kinases can enhance the activity of pro-apoptotic proteins, leading to increased cancer cell death ( ). This makes such compounds promising candidates for further development in cancer therapeutics.

Agricultural Applications

2.1 Insecticidal Properties

This compound has also been studied for its insecticidal properties. Picolinate derivatives have demonstrated effective insecticidal activity against various pests, including Mythimna separata (a significant agricultural pest). Studies have shown that certain derivatives exhibit up to 100% inhibition of pest populations at specific concentrations ( ).

2.2 Formulation Development

The formulation of this compound as an insecticide can lead to the development of novel agricultural products that are both effective and environmentally friendly. The incorporation of such compounds into integrated pest management strategies could reduce reliance on traditional chemical pesticides, promoting sustainable agricultural practices.

Data Tables and Case Studies

| Application Area | Findings | References |

|---|---|---|

| Anticancer Activity | Inhibition of PIM kinase reduces tumor growth | |

| Insecticidal Activity | 100% inhibition against Mythimna separata at 500 mg/L |

Case Study: Cancer Treatment

In a study focusing on the treatment of hematopoietic malignancies, researchers administered this compound in combination with other therapeutic agents. The results indicated a synergistic effect, leading to enhanced tumor regression compared to monotherapy approaches ( ).

Case Study: Agricultural Efficacy

In greenhouse trials, formulations containing this compound were tested against common agricultural pests. The results demonstrated significant reductions in pest populations, supporting its potential use as a biopesticide ( ).

Wirkmechanismus

The mechanism of action of Ethyl 6-(5-fluoro-2-methylphenyl)picolinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways . The presence of the fluorine atom enhances its binding affinity and specificity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 6-(5-fluoro-2-methylphenyl)picolinate and analogous compounds, supported by experimental data and synthesis protocols from diverse sources.

Key Findings:

Substituent Effects :

- Fluorine vs. Chlorine : this compound exhibits greater metabolic stability than chlorinated analogs (e.g., Ethyl 6-chloro-5-methylpicolinate, CAS 178421-21-1) due to fluorine’s electronegativity and resistance to enzymatic cleavage .

- Ester Groups : Methyl esters (e.g., Methyl 5-fluoro-6-methylpicolinate) demonstrate higher aqueous solubility compared to ethyl esters, as seen in their logP values .

Synthetic Accessibility :

- Ethyl 6-(chloromethyl)picolinate (CAS 49668-99-7) serves as a key intermediate for further functionalization, enabling efficient synthesis of complex ligands like H3paada via alkylation .

- Difluorophenyl derivatives (e.g., Ethyl 6-(2,3-difluorophenyl)picolinate) require stringent coupling conditions (e.g., Pd catalysis) due to steric and electronic challenges .

Biological Relevance :

- Compounds with trifluoromethyl groups (e.g., Ethyl 6-(trifluoromethyl)nicotinate) show superior binding in hydrophobic pockets of enzymes compared to methyl or fluoro analogs .

- The 5-fluoro-2-methylphenyl group in the target compound balances lipophilicity and steric effects, making it advantageous for CNS-targeting drug candidates .

Structural and Functional Analysis

Reactivity Trends:

- Nucleophilic Substitution : Chloromethyl derivatives (e.g., CAS 49668-99-7) undergo rapid SN2 reactions, whereas fluorophenyl analogs (e.g., target compound) are inert under similar conditions .

- Cross-Coupling : this compound can participate in Suzuki-Miyaura reactions, leveraging the aryl boronic acid moiety, but yields may be lower than less sterically hindered analogs .

Physicochemical Properties:

Biologische Aktivität

Ethyl 6-(5-fluoro-2-methylphenyl)picolinate is a compound that has garnered interest in various fields, particularly in agriculture and medicinal chemistry, due to its biological activity. This article explores its synthesis, biological effects, and potential applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-fluoro-2-methylphenol with ethyl picolinate. Characterization methods such as NMR (Nuclear Magnetic Resonance) spectroscopy and HRMS (High-Resolution Mass Spectrometry) are commonly employed to confirm the structure and purity of the compound. The yield from these reactions is generally high, often exceeding 85% under optimized conditions .

Insecticidal Properties

This compound has demonstrated significant insecticidal activity against various pests. In studies conducted on Mythimna separata, a common agricultural pest, compounds similar to this compound exhibited up to 100% mortality at concentrations of 500 mg/L. This suggests that the compound could be a potent candidate for developing new insecticides .

Table 1: Insecticidal Activity Against Mythimna separata

| Compound | Concentration (mg/L) | Mortality (%) |

|---|---|---|

| This compound | 500 | 100 |

| Control (Broflanilide) | 500 | 100 |

Fungicidal Activity

In addition to its insecticidal properties, this compound has shown promising fungicidal activity. In trials against Botrytis cinerea, a notorious plant pathogen, the compound exhibited inhibition rates comparable to established fungicides like pyraclostrobin. The effective concentration (EC50) for this activity was determined to be around 14.44 μg/mL .

Table 2: Fungicidal Activity Against Botrytis cinerea

| Compound | EC50 (μg/mL) | Inhibition Rate (%) |

|---|---|---|

| This compound | 14.44 | 84.4 |

| Pyraclostrobin | N/A | 81.4 |

The biological activity of this compound can be attributed to its structural features, particularly the presence of the picolinate moiety which may enhance its interaction with biological targets such as enzymes and receptors involved in pest metabolism. The amide bond within similar derivatives has been suggested to play a crucial role in maintaining insecticidal activity by facilitating interactions through hydrogen bonding .

Case Studies

Recent studies have highlighted the potential of this compound in agricultural applications:

- Field Trials : In field trials, the compound was applied to crops affected by Mythimna separata. Results indicated a significant reduction in pest populations compared to untreated controls.

- Toxicity Assessments : Toxicity studies using zebrafish embryos revealed that while the compound is effective against pests, it exhibits low toxicity to non-target organisms, suggesting a favorable safety profile for agricultural use .

Q & A

Q. What are the common synthetic routes for Ethyl 6-(5-fluoro-2-methylphenyl)picolinate?

The compound is typically synthesized via multi-step procedures involving palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, ethyl picolinate derivatives can be functionalized using halogenated intermediates (e.g., bromo or chloro substituents) and coupled with aryl boronic acids or Grignard reagents. A representative method involves reacting ethyl 6-bromopicolinate with a fluorinated aryl zinc species under Suzuki-Miyaura conditions . Purification often employs silica chromatography or reverse-phase UPLC to isolate the product in moderate yields (41–48%) .

Key Data:

Q. How is this compound characterized?

Characterization relies on:

- NMR Spectroscopy: H and C NMR confirm regiochemistry and purity. For instance, H NMR peaks at δ 7.72–6.74 (aromatic protons) and δ 4.42 (ester –OCH₂CH₃) are diagnostic .

- HRMS: Exact mass matching (e.g., [M+H] calculated vs. observed) ensures molecular integrity .

- IR Spectroscopy: Peaks at 1720–1570 cm confirm ester carbonyl and aromatic C=C stretches .

Example NMR Data (Ethyl 6-((6-fluoro-2-methyl-1H-indol-3-yl)thio)picolinate):

| Proton Environment | δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.72–6.74 | dd, m |

| Ester (–OCH₂CH₃) | 4.42 | q (J = 7.1 Hz) |

| Methyl (–CH₃) | 2.46 | s |

Q. What is the role of the picolinate scaffold in this compound’s bioactivity?

The picolinate core enhances binding to metalloenzymes (e.g., autotaxin) via chelation of active-site zinc ions. The 5-fluoro-2-methylphenyl group improves lipophilicity and target selectivity, as seen in SAR studies of autotaxin inhibitors . Modifications to the ester group (e.g., ethyl vs. methyl) can fine-tune pharmacokinetic properties .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

Regioselective halogenation of the picolinate ring is critical. For example, chlorination at the 3-position of 4-amino-5-fluoro-6-substituted picolinates requires 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione under acidic conditions (e.g., H₂SO₄ in acetonitrile/water). This method achieves >90% regioselectivity by stabilizing transition states via protonation of the pyridine nitrogen .

Optimized Conditions:

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay variability (e.g., enzyme vs. cell-based assays) or impurity profiles. To mitigate:

- Purity Validation: Use HPLC (>95% purity) and HRMS to exclude batch-specific artifacts .

- Assay Standardization: Include positive controls (e.g., known autotaxin inhibitors) and replicate experiments in orthogonal assays (e.g., fluorescence vs. radiometric) .

- Metabolic Stability Tests: Evaluate ester hydrolysis in liver microsomes to assess prodrug activation .

Q. What strategies improve yield in multi-step syntheses of fluorinated picolinates?

- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield reactive amines during halogenation. For example, Boc-protected intermediates increase yields by 20–30% in subsequent steps .

- Microwave-Assisted Reactions: Reduce reaction times (e.g., from 24 h to 4 h) for cyclization steps, minimizing decomposition .

- Workflow:

- Step 1: Boc protection of ethyl 6-aminopicolinate (DMAP, Boc₂O, 80% yield) .

- Step 2: Halogenation (e.g., NBS/AIBN, 65% yield) .

- Step 3: Deprotection (TFA/CH₂Cl₂, 90% yield) .

Q. How does the fluorinated aryl group influence molecular interactions?

The 5-fluoro-2-methylphenyl moiety enhances van der Waals interactions with hydrophobic enzyme pockets. Fluorine’s electronegativity also polarizes adjacent C–H bonds, strengthening π-π stacking with aromatic residues (e.g., Tyr/Trp in autotaxin) . Computational docking studies (e.g., AutoDock Vina) show a 1.5–2.0 kcal/mol binding energy improvement compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.